molecular formula C30H42N4O4 B304409 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione

3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione

Cat. No. B304409
M. Wt: 522.7 g/mol
InChI Key: QRLQFLACYYHCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione, also known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years. It is a small molecule drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, a metabolic pathway that is overactive in many cancer cells.

Mechanism of Action

3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione targets the mitochondrial TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, this compound disrupts the energy metabolism of cancer cells, leading to cell death. Additionally, this compound has been shown to induce oxidative stress and DNA damage in cancer cells, further contributing to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It induces apoptosis, inhibits tumor cell proliferation, and reduces the expression of key oncogenes. This compound also has immunomodulatory effects, enhancing the activity of natural killer cells and T cells. In preclinical studies, this compound has been shown to be well-tolerated and to have minimal toxicity.

Advantages and Limitations for Lab Experiments

3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and has good stability. It can be used in combination with other anticancer agents to enhance their efficacy. However, there are also limitations to using this compound in lab experiments. It is not effective against all cancer types, and its mechanism of action is not fully understood. Additionally, the optimal dosing and scheduling of this compound in combination with other agents is still being investigated.

Future Directions

There are several future directions for the development of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione. One area of focus is the identification of biomarkers that can predict response to this compound treatment. Another area of research is the development of new formulations of this compound that can improve its pharmacokinetics and enhance its efficacy. Additionally, there is ongoing research to investigate the use of this compound in combination with other agents for the treatment of cancer. Finally, there is interest in exploring the use of this compound in other diseases, such as metabolic disorders and neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione involves a multi-step process that includes the reaction of two key intermediates, 4-(3-aminopropyl)-2,5-dioxoimidazolidine-1-carboxylic acid and 4-(3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl)benzoic acid, followed by cyclization to form the final product. The synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has been extensively studied in preclinical and clinical settings for its anticancer properties. It has been shown to have broad-spectrum antitumor activity against a variety of cancer types, including pancreatic, breast, lung, and ovarian cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

properties

Molecular Formula

C30H42N4O4

Molecular Weight

522.7 g/mol

IUPAC Name

3-(cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C30H42N4O4/c35-27-19-25(31-21-11-7-3-1-4-8-12-21)29(37)33(27)23-15-17-24(18-16-23)34-28(36)20-26(30(34)38)32-22-13-9-5-2-6-10-14-22/h15-18,21-22,25-26,31-32H,1-14,19-20H2

InChI Key

QRLQFLACYYHCHT-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCCCC5

Canonical SMILES

C1CCCC(CCC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCCCC5

Origin of Product

United States

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